molecular formula C12H12N2O2S B15040572 N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B15040572
M. Wt: 248.30 g/mol
InChI Key: DSZPJKJPJDTSLT-JYRVWZFOSA-N
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Description

N'-[(Z)-(5-Methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative characterized by a thiophene-2-yl group at the acetohydrazide position and a (Z)-configured 5-methylfuran-2-yl substituent at the methylidene moiety. The compound’s structure integrates heterocyclic aromatic systems (furan and thiophene), which confer distinct electronic and steric properties.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H12N2O2S/c1-9-4-5-10(16-9)8-13-14-12(15)7-11-3-2-6-17-11/h2-6,8H,7H2,1H3,(H,14,15)/b13-8-

InChI Key

DSZPJKJPJDTSLT-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)CC2=CC=CS2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 5-methylfurfural and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions like elevated temperatures.

Major Products

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)hydrazine.

    Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups on the aromatic rings.

Scientific Research Applications

N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of specific enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form metal complexes also suggests potential interactions with metal ions in biological systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: The thiophen-2-yl group is a common feature in many analogs (e.g., 6a, AH1, and the target compound), contributing to π-π stacking interactions in biological systems. Halogenated aryl groups (e.g., 5-bromo-2-fluorophenyl in ) improve lipophilicity and binding affinity in metal complexes or receptor-targeted applications.

Stereochemical Considerations :

  • The Z-configuration in the target compound contrasts with the E-isomers prevalent in analogs like AH1 and 14 . Stereochemistry influences molecular geometry, affecting interactions with chiral biological targets (e.g., enzymes or DNA).

Synthetic Yields :

  • Yields for analogs range from 65% to 76%, with ultrasound-assisted methods (e.g., ) improving efficiency. The target compound’s synthesis could benefit from similar optimization.

Biological Activity

N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and possible therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-methylfuran-2-carboxaldehyde and thiophen-2-yl-acetohydrazide. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require catalytic agents to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundS. aureus20 µg/mL
This compoundE. coli25 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results suggest that it possesses moderate antioxidant activity, which may be attributed to the presence of the furan ring that can donate electrons to free radicals .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)
DPPH Scavenging45
ABTS Assay50

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

Case Studies

A case study published in a peer-reviewed journal highlighted the use of this compound in a model of acute inflammation. The administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group .

Q & A

Q. Key Modification Table

DerivativeBioactivity ImprovementReference
Triazole-thioacetohydrazide4× MIC reduction
Nitrothiophene analogue90% M. tb inhibition

Advanced: How are crystallization conditions optimized for X-ray studies?

Answer:

  • Solvent Screening : Test ethanol, DMF, and DMSO for single-crystal growth .
  • Slow Evaporation : Use controlled evaporation at 4°C to promote lattice formation.
  • Additive Use : Introduce trace DMF to stabilize the crystal lattice .

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